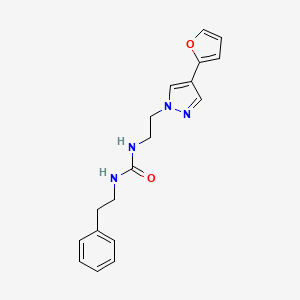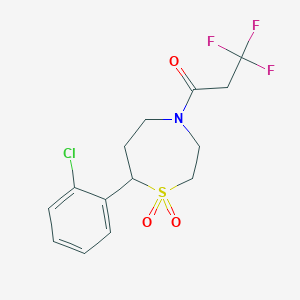![molecular formula C15H20O3 B2667206 (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one CAS No. 88418-12-6](/img/structure/B2667206.png)
(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
Overview
Description
Sporogen-AO 1 is a fungal metabolite originally isolated from the fungus Aspergillus oryzae. It has diverse biological activities, including significant antimalarial activity against Plasmodium falciparum with an IC50 value of 1.53 μM . Additionally, Sporogen-AO 1 exhibits cytotoxic properties against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sporogen-AO 1 can be synthesized from 2-methylcyclohexanone via chiral octalone . The synthesis involves several steps, including the formation of the octalone intermediate, followed by functional group modifications to achieve the final product.
Industrial Production Methods: Industrial production of Sporogen-AO 1 typically involves the cultivation of Aspergillus oryzae under controlled conditions to maximize the yield of the metabolite. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Sporogen-AO 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Sporogen-AO 1.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sporogen-AO 1 .
Scientific Research Applications
Sporogen-AO 1 has several scientific research applications:
Chemistry: It is used as a model compound for studying fungal metabolites and their biosynthesis.
Biology: The compound’s antimalarial and cytotoxic properties make it a valuable tool for biological research.
Medicine: Sporogen-AO 1’s cytotoxicity against cancer cells suggests potential therapeutic applications.
Industry: The compound’s unique properties are explored for potential use in industrial processes.
Mechanism of Action
Sporogen-AO 1 exerts its effects through various mechanisms:
Antimalarial Activity: It inhibits the growth of by interfering with the parasite’s metabolic processes.
Cytotoxicity: The compound induces cell death in cancer cells by disrupting cellular functions and inducing apoptosis.
Comparison with Similar Compounds
JBIR-27: Another sesquiterpenoid metabolite with similar biological activities.
Petasol: A compound with comparable cytotoxic properties.
Dihydrosporogen AO-1: A derivative of Sporogen-AO 1 with similar but distinct biological activities.
Uniqueness: Sporogen-AO 1 is unique due to its specific combination of antimalarial and cytotoxic properties, making it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDXYONDOCJPR-OANMRLRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88418-12-6 | |
| Record name | Sporogen AO 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088418126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the molecular formula and weight of sporogen?
A1: Sporogen has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol. [, ]
Q2: What spectroscopic data is available for sporogen?
A2: The structure of sporogen has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , ]
Q3: What is the primary biological activity associated with sporogen?
A3: Sporogen was initially identified as a sporogenic substance, stimulating sporulation in the fungus Aspergillus oryzae. [, ]
Q4: Does sporogen exhibit any other biological activities?
A4: Research indicates that sporogen possesses phytotoxic properties, inhibiting radicle growth in certain plants like Amaranthus hypochondriacus and Echinochloa crus-galli. [] It has also shown potential as an inhibitor of human inducible nitric oxide synthase (iNOS) expression. []
Q5: How does sporogen affect iNOS expression?
A5: Sporogen inhibits cytokine-induced iNOS expression by interfering with the Janus tyrosine kinase-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway plays a crucial role in the activation of STAT1, a transcription factor involved in iNOS expression. []
Q6: Are there any studies on the antifungal activity of sporogen?
A6: Yes, sporogen AO-1, isolated from Penicillium sp. AF5, displayed strong antifungal activity against phytopathogens such as Phytophthora capsici, Pythium ultimum, and Rhizoctonia solani. []
Q7: What is known about the structure-activity relationship (SAR) of sporogen?
A7: Studies suggest that the functional groups on ring B of the eremophilane skeleton play a crucial role in sporogen's sporogenic activity. A synthetic analogue lacking functional groups on ring A retained some activity, indicating the importance of ring B. []
Q8: What are the downstream effects of sporogen's interaction with its target?
A8: Sporogen's interaction with its target triggers a cascade of downstream events depending on the specific biological process:
- Sporulation: In Aspergillus oryzae, sporogen likely triggers a signaling pathway that leads to the activation of genes and proteins involved in spore formation. []
- iNOS Inhibition: By interfering with the JAK-STAT pathway, sporogen prevents the activation of STAT1, thereby suppressing the transcription of the iNOS gene and subsequent nitric oxide production. []
- Phytotoxicity: The exact mechanism of sporogen's phytotoxic effects remains unclear but could involve disrupting plant hormone signaling or interfering with essential cellular processes. []
Q9: Have there been any computational studies on sporogen?
A10: Molecular docking studies have investigated the potential of sporogen and related fungal metabolites as inhibitors of the COVID-19 main protease enzyme (Mpro). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


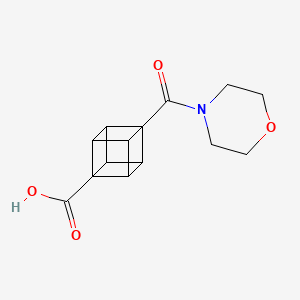
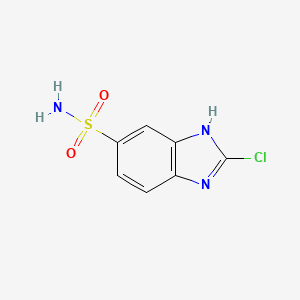
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)
![2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2667128.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)
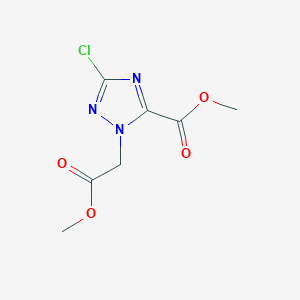
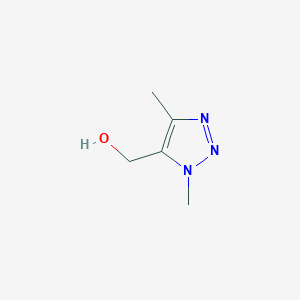
![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)
![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)
![1-(3-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
